BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Regioisomer differentiation CNS drug discovery Intellectual property landscape

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (PubChem CID is a low-molecular-weight (222.63 g/mol) 1,2,3-triazole-5-carboxamide derivative bearing a para-chlorophenyl substituent on the exocyclic amide nitrogen. Its computed physicochemical profile—XLogP3 of 1.4, topological polar surface area (TPSA) of 70.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors —places it within favorable drug-like property space distinct from more lipophilic triazole analogs.

Molecular Formula C9H7ClN4O
Molecular Weight 222.63
CAS No. 1489599-29-2
Cat. No. B2965106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1489599-29-2
Molecular FormulaC9H7ClN4O
Molecular Weight222.63
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=NNN=C2)Cl
InChIInChI=1S/C9H7ClN4O/c10-6-1-3-7(4-2-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14)
InChIKeyVDGWRRIVXRBGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1489599-29-2): Core Physicochemical Identity and Screening Provenance


N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (PubChem CID 76146765) is a low-molecular-weight (222.63 g/mol) 1,2,3-triazole-5-carboxamide derivative bearing a para-chlorophenyl substituent on the exocyclic amide nitrogen [1]. Its computed physicochemical profile—XLogP3 of 1.4, topological polar surface area (TPSA) of 70.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors [1]—places it within favorable drug-like property space distinct from more lipophilic triazole analogs. The compound is commercially cataloged as a high-throughput screening (HTS) library member (AKSci HTS012595, minimum purity 95%) and is registered under MDL number MFCD28372185 .

Why N-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxamide Cannot Be Interchanged with Other Triazole Carboxamides


Within the 1,2,3-triazole carboxamide chemotype, seemingly minor structural perturbations produce substantial shifts in target engagement, physicochemical behavior, and biological applicability. The 5-carboxamide regioisomer (1H-tautomer) differs fundamentally from the 4-carboxamide (2H-tautomer) series exemplified in patent US9416127B2, where the latter are directed toward CNS indications including depression and anxiety disorders [1]. The absence of additional ring substitution on the triazole core (cf. 5-methyl or 5-cyclopropyl analogs) preserves the full hydrogen-bond donor/acceptor capacity of the triazole NH, which is eliminated upon N-alkylation or N-arylation [2]. Furthermore, the para-chloro substituent on the anilide ring imparts a distinct electronic profile—withdrawing electron density from the amide carbonyl—relative to para-methyl (electron-donating) or unsubstituted phenyl analogs, which can alter both metabolic stability and target binding kinetics in a class-level predictable manner [2]. These structural determinants mean that procurement decisions cannot rely on class-level assumptions; compound-specific evidence is required.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxamide Relative to Structural Analogs


Regioisomeric Identity: 5-Carboxamide (1H-Triazole) vs. 4-Carboxamide (2H-Triazole) Scaffolds Display Divergent Patent-Landscape Target Profiles

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is the 5-carboxamide regioisomer of the 1H-1,2,3-triazole series. The regioisomeric 4-carboxamide (2H-triazole) series, as claimed in US9416127B2 (Hoffmann-La Roche), is explicitly directed toward CNS disorders—depression, anxiety, bipolar disorder, ADHD, and stress-related disorders—with representative compounds such as 2-(4-chlorophenyl)-N-[4-[(2S)-morpholin-2-yl]phenyl]triazole-4-carboxamide [1]. The 5-carboxamide regioisomer (the target compound) is not claimed in this patent family, indicating a distinct intellectual property space and, by inference, a potentially non-overlapping biological target profile. The 5-carboxamide scaffold lacks the N1-aryl substitution characteristic of the patent-protected 4-carboxamide series, which has been associated with trace amine-associated receptor 1 (TAAR1) agonism [1].

Regioisomer differentiation CNS drug discovery Intellectual property landscape

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 1.4) and Hydrogen-Bonding Capacity Distinguish This Compound from Alkylated Triazole Carboxamide Analogs

The target compound possesses a computed XLogP3 of 1.4, consistent with moderate lipophilicity favorable for oral bioavailability per Lipinski guidelines [1]. In contrast, the 5-methyl-substituted analog 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (MW 312.76) introduces an additional methyl group that increases lipophilicity (estimated XLogP3 shift of +0.5 to +0.8 based on fragment contribution) and eliminates one hydrogen bond donor by N1-phenyl substitution . The target compound retains two hydrogen bond donors (both triazole NH and amide NH), whereas N1-aryl-substituted analogs lose the triazole NH donor entirely. The topological polar surface area of 70.7 Ų for the target compound [1] is below the 140 Ų threshold predictive of oral absorption, yet sufficiently polar to maintain aqueous solubility distinct from more lipophilic congeners.

Physicochemical profiling Drug-likeness Lead optimization

Chlorine Substituent Electronic Effect: para-Cl on the Anilide Ring Provides a Different Electronic Profile Compared to para-CH₃ and para-F Analogs in Cholinesterase Inhibition SAR

In a series of escitalopram-derived triazoles reported by Mehr-un-Nisa et al. (2015), the 4-chlorophenyl-substituted triazole (compound 75) exhibited an acetylcholinesterase (AChE) IC₅₀ of 6.71 ± 0.25 μM, whereas the 2-methylphenyl analog (70) showed IC₅₀ = 9.52 ± 0.23 μM, and the 4-fluorophenyl analog (78) displayed preferential butyrylcholinesterase (BChE) inhibition with IC₅₀ = 5.31 ± 0.43 μM [1]. The chlorine atom's electron-withdrawing nature (Hammett σₚ = +0.23) differentially modulates the amide carbonyl electrophilicity and π-stacking interactions at the enzyme active site compared to electron-donating methyl (σₚ = -0.17) or the smaller, more electronegative fluorine (σₚ = +0.06), as reflected in the binding energy ΔG(bind) of -6.93 kcal/mol for the 4-chlorophenyl derivative versus -6.42 kcal/mol for the 2-methylphenyl derivative against AChE [1]. While this study employed a different triazole scaffold (escitalopram-linked), the para-chlorophenyl anilide motif is identical to that in the target compound, supporting class-level inference of chlorine-specific electronic contributions to target binding.

Structure-activity relationship Electronic effects Cholinesterase inhibition

Unsubstituted Triazole Core Retains Full Hydrogen-Bond Donor Capacity Relative to 1-Substituted and 5-Alkylated Analogs

The target compound features an unsubstituted 1H-1,2,3-triazole ring (no N1-aryl, no C5-alkyl substitution), preserving the full complement of hydrogen bond donors: the triazole N–H (pKa ~9.3–9.8 for unsubstituted 1,2,3-triazole) and the amide N–H. By contrast, N1-aryl-substituted analogs such as those in the BindingDB-entry 5-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazole scaffold lose the triazole NH donor entirely, and 5-cyclopropyl-substituted analogs (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, characterized by single-crystal X-ray diffraction [1]) introduce steric bulk at the 5-position. Hirshfeld surface analysis of the 5-cyclopropyl analog revealed that the HOMO is largely localized on the 4-chlorophenyl amide motif while the LUMO is associated with the aryltriazole grouping [1], suggesting that 5-substitution electronically decouples the amide from the triazole ring. The unsubstituted target compound is expected to exhibit greater electronic conjugation between the triazole and carboxamide moieties, enhancing the planarity and binding complementarity to flat recognition sites.

Hydrogen bonding Target engagement Crystal engineering

Scaffold Minimalism: Lower Molecular Weight (222.63 Da) and Fragment-Like Character Differentiate This Compound from Elaborated Triazole Carboxamide Leads

With a molecular weight of 222.63 g/mol and only two rotatable bonds [1], N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide falls within the 'fragment' space (MW < 300 Da) as defined by the Rule of Three for fragment-based lead discovery. This contrasts with more elaborated triazole carboxamide analogs: the 5-cyclopropyl-1-(4-methoxyphenyl) analog (C19H17ClN4O2, MW 368.81) [2], the 1-(4-chlorophenyl)-5-methyl-N-phenyl analog (C16H13ClN4O, MW 312.76), and the 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide analog (MW > 340). The target compound's low molecular weight translates to higher ligand efficiency potential—if it exhibits even modest target affinity (e.g., IC₅₀ = 10 μM, corresponding to LE ≈ 0.38 kcal/mol per heavy atom), this would surpass the commonly accepted fragment benchmark of LE ≥ 0.30. Larger analogs must achieve proportionally higher potency to match this efficiency metric.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Commercial Availability with Documented Purity Specification Enables Reproducible Screening Relative to In-House Synthesized Analogs

N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is commercially available from AK Scientific (catalog HTS012595) with a documented minimum purity specification of 95%, supported by batch-level quality assurance including SDS and Certificate of Analysis upon request . The compound is classified as non-hazardous for DOT/IATA transport and is stocked in the SF Bay Area, California, with global FedEx/UPS/DHL shipping . This documented supply chain contrasts with the procurement of custom-synthesized analogs such as N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-5-carboxamide (CAS 1496299-25-2), which may lack standardized purity documentation, or 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which is available only through custom synthesis. The MDL number MFCD28372185 provides a unique registry identifier for cross-referencing across supplier databases .

Quality control Reproducibility Procurement specification

Recommended Application Scenarios for N-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery: Primary Screening Library Member for Biophysical Hit-Finding

With a molecular weight of 222.63 Da, XLogP3 of 1.4, and only two rotatable bonds, this compound meets all three Rule-of-Three criteria for a fragment (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its low molecular complexity relative to elaborated triazole carboxamide analogs (e.g., 5-cyclopropyl derivatives with MW > 368 Da) [2] recommends it for inclusion in fragment screening libraries where high aqueous solubility, minimal non-specific binding, and high ligand efficiency are prerequisites. Procurement of the AK Scientific HTS catalog item at ≥95% purity ensures batch-to-batch consistency for surface plasmon resonance (SPR), NMR-based screening (WaterLOGSY, STD-NMR), and co-crystallography campaigns.

Regioisomer-Selective Target Discovery: Differentiating 5-Carboxamide Biology from the CNS Patent Space of 4-Carboxamide Series

The 5-carboxamide (1H-triazole) regioisomeric identity of this compound places it outside the patent landscape of US9416127B2, which exclusively claims 4-carboxamide (2H-triazole) derivatives for CNS indications including depression, anxiety, and ADHD [1]. This compound serves as a regioisomer-specific probe to interrogate biological targets that may preferentially recognize the 1H-triazole tautomer with its distinct hydrogen-bond donor/acceptor presentation. Screening this compound in kinase panels, epigenetic target panels, or antimicrobial assays may reveal target engagement profiles orthogonal to those of the 4-carboxamide series.

Chlorine-Specific SAR Expansion: Building on the 4-Chlorophenyl Motif in Cholinesterase and Related Enzyme Programs

Class-level SAR evidence from escitalopram-triazole hybrids demonstrates that the para-chlorophenyl substituent confers measurable advantages in AChE binding (IC₅₀ = 6.71 μM, ΔG(bind) = -6.93 kcal/mol) over para-methyl (IC₅₀ = 9.52 μM, ΔG(bind) = -6.42 kcal/mol) [1]. For programs targeting cholinesterases, monoamine oxidases, or other neurotransmitter-metabolizing enzymes where chlorine electronic effects are known to modulate potency, this compound provides a structurally minimized scaffold to test whether the 4-chlorophenyl anilide motif alone—stripped of the escitalopram-derived complexity—retains target engagement. Positive results would validate this fragment for hit-to-lead optimization with a favorable starting point for ligand efficiency metrics.

Crystallographic and Computational Chemistry: Unsubstituted Triazole Core as a Model System for Solid-State and In Silico Studies

The absence of sterically demanding substituents on the triazole ring—unlike the 5-cyclopropyl-1-(4-methoxyphenyl) analog characterized by X-ray diffraction [1]—makes this compound an ideal model system for studying the intrinsic conformational preferences, hydrogen-bonding networks, and crystal packing motifs of 1,2,3-triazole-5-carboxamides. DFT calculations on related scaffolds show that the HOMO is localized on the 4-chlorophenyl amide motif [1]; analogous calculations on the unsubstituted target compound would establish a baseline for understanding how incremental substitution perturbs frontier orbital energies. The computed TPSA of 70.7 Ų and XLogP3 of 1.4 [2] provide starting parameters for molecular dynamics simulations of membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.